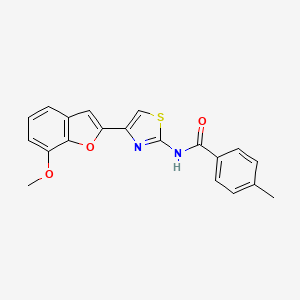

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

The synthesis of derivatives incorporating the thiazole ring, similar to the compound , has been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These properties highlight the potential therapeutic intervention for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, novel derivatives with a similar structure have shown potent antifungal activities, which could be beneficial for developing new antifungal agents (Narayana et al., 2004).

Anticancer Properties

Compounds with a similar structure have been identified for their potential anticancer properties. For instance, a compound from a series of novel kinesin spindle protein (KSP) inhibitors exhibited excellent biochemical potency and was selected for clinical development for cancer treatment (Theoclitou et al., 2011). Moreover, various novel 4-thiazolidinones with benzothiazole moiety have been screened for antitumor activity and found effective against several cancer cell lines (Havrylyuk et al., 2010).

Imaging and Diagnosis

Compounds structurally similar to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide have been explored for imaging purposes. Novel radioligands have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain, indicating potential applications in neuroimaging and the study of neurological disorders (Fujinaga et al., 2012).

Insecticidal Activity

A series of compounds structurally related to this compound have shown significant insecticidal activity against pests like Aphis fabae, indicating potential applications in agriculture and pest management (Xian, 2011).

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anticancer properties .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, indicating that they likely have significant molecular and cellular effects .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they likely have diverse pharmacological activities, suggesting that they may be influenced by a variety of environmental factors .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Cellular Effects

Benzofuran derivatives have been reported to have potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments .

Molecular Mechanism

Benzofuran derivatives are known to interact with various biomolecules at the molecular level . They have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors .

Temporal Effects in Laboratory Settings

Benzofuran derivatives are known to have sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

Benzofurans are more potent than MDA in vitro and in vivo, producing sustained stimulant-like effects in rats .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes or cofactors .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives are known to interact with various compartments or organelles .

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-12-6-8-13(9-7-12)19(23)22-20-21-15(11-26-20)17-10-14-4-3-5-16(24-2)18(14)25-17/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRIWULOHHKAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)

![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)